Cas no 4883-72-1 (N-Nitroso N-Hydroxy Cyclohexanamine)

N-Nitroso N-Hydroxy Cyclohexanamine 化学的及び物理的性質
名前と識別子
-
- Cyclohexanamine,N-hydroxy-N-nitroso-
- N-cyclohexyl-N-hydroxynitrous amide
- N-CYCLOHEXYL-N-NITROSOHYDROXYLAMINE
- (Z)-cyclohexyl-hydroxyimino-oxidoazanium
- DTXSID40860165
- SCHEMBL242922
- SCHEMBL629025
- 4883-72-1
- N-Cyclohexyl-N-nitroso hydroxylamine
- N-Nitroso N-Hydroxy Cyclohexanamine
-
- インチ: InChI=1S/C6H12N2O2/c9-7-8(10)6-4-2-1-3-5-6/h6,10H,1-5H2
- InChIKey: LXCJGJYAOVCKLO-UHFFFAOYSA-N
- ほほえんだ: ON(N=O)C1CCCCC1
計算された属性
- せいみつぶんしりょう: 144.089877630g/mol
- どういたいしつりょう: 144.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 61.3Ų
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 234.4±23.0 °C at 760 mmHg
- フラッシュポイント: 95.6±22.6 °C
- じょうきあつ: 0.0±1.0 mmHg at 25°C
N-Nitroso N-Hydroxy Cyclohexanamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Nitroso N-Hydroxy Cyclohexanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N535008-25mg |
N-Nitroso N-Hydroxy Cyclohexanamine |
4883-72-1 | 25mg |
$184.00 | 2023-05-17 | ||
TRC | N535008-10mg |
N-Nitroso N-Hydroxy Cyclohexanamine |
4883-72-1 | 10mg |
$81.00 | 2023-05-17 | ||
TRC | N535008-100mg |
N-Nitroso N-Hydroxy Cyclohexanamine |
4883-72-1 | 100mg |
$649.00 | 2023-05-17 | ||
TRC | N535008-50mg |
N-Nitroso N-Hydroxy Cyclohexanamine |
4883-72-1 | 50mg |
$345.00 | 2023-05-17 | ||
TRC | N535008-250mg |
N-Nitroso N-Hydroxy Cyclohexanamine |
4883-72-1 | 250mg |
$ 1200.00 | 2023-09-06 |
N-Nitroso N-Hydroxy Cyclohexanamine 関連文献
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
N-Nitroso N-Hydroxy Cyclohexanamineに関する追加情報
Introduction to N-Nitroso N-Hydroxy Cyclohexanamine (CAS No. 4883-72-1)
N-Nitroso N-Hydroxy Cyclohexanamine, with the chemical formula Cyclohexanamine, N-nitroso-N-hydroxy-, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, identified by its CAS number 4883-72-1, has garnered attention due to its unique structural properties and potential applications in synthetic chemistry and medicinal chemistry. The presence of both nitroso and hydroxyl functional groups makes it a versatile intermediate in the synthesis of various pharmacologically active molecules.
The compound's molecular structure consists of a cyclohexane ring substituted with an N-nitroso group and an N-hydroxy group. This configuration imparts specific reactivity patterns that make it valuable in the development of novel chemical entities. The N-nitroso group is particularly interesting as it is known to participate in various chemical transformations, including nucleophilic substitution reactions, while the hydroxyl group can engage in hydrogen bonding and other interactions that are crucial for drug design.
In recent years, there has been growing interest in the applications of N-Nitroso N-Hydroxy Cyclohexanamine in medicinal chemistry. Researchers have been exploring its potential as a building block for the synthesis of new drugs targeting various diseases. One of the most promising areas of research is its use in the development of anticancer agents. The unique reactivity of the nitroso group allows for the formation of complex molecular architectures that can interfere with cancer cell proliferation pathways.
Recent studies have demonstrated that derivatives of N-Nitroso N-Hydroxy Cyclohexanamine can exhibit significant cytotoxic effects against certain types of cancer cells. These studies have focused on understanding how the compound interacts with biological targets and how its structure can be modified to enhance its therapeutic efficacy. For instance, modifications to the cyclohexane ring or the substitution patterns around the nitroso and hydroxyl groups have shown promising results in preclinical models.
The synthesis of N-Nitroso N-Hydroxy Cyclohexanamine is another area where advancements have been made. Modern synthetic methodologies have enabled more efficient and scalable production processes for this compound. These methods often involve multi-step reactions that require careful control of reaction conditions to ensure high yields and purity. The development of novel catalysts and ligands has also contributed to improving the efficiency of these synthetic routes.
In addition to its pharmaceutical applications, N-Nitroso N-Hydroxy Cyclohexanamine has found utility in other areas of chemistry. For example, it serves as a valuable intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals. Its ability to undergo various chemical transformations makes it a versatile tool for synthetic chemists.
The safety and handling of N-Nitroso N-Hydroxy Cyclohexanamine are critical considerations in its application. While it is not classified as a hazardous material, proper handling procedures must be followed to ensure worker safety and environmental protection. laboratories using this compound should adhere to standard safety protocols, including proper ventilation, personal protective equipment (PPE), and waste disposal guidelines.
The future prospects for N-Nitroso N-Hydroxy Cyclohexanamine are exciting, with ongoing research expected to uncover new applications and improve existing ones. Advances in computational chemistry and high-throughput screening techniques are likely to accelerate the discovery of new derivatives with enhanced properties. Collaborative efforts between academia and industry will be essential in translating these findings into tangible benefits for society.
In conclusion, N-Nitroso N-Hydroxy Cyclohexanamine (CAS No. 4883-72-1) is a multifaceted compound with significant potential in pharmaceutical research and organic synthesis. Its unique structural features and reactivity patterns make it a valuable tool for developing new drugs and chemical entities. As research continues to evolve, we can expect further advancements that will expand its applications and solidify its role as an important compound in modern chemistry.
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